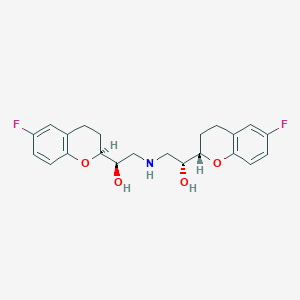

(S,R,R,S)-Nebivolol

概要

説明

(S,R,R,S)-Nebivolol is a selective beta-1 adrenergic receptor antagonist used primarily in the treatment of hypertension and heart failure. It is a chiral compound with four stereocenters, making it a complex molecule with multiple enantiomers. The (S,R,R,S) configuration refers to the specific spatial arrangement of its atoms, which is crucial for its biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,R,S)-Nebivolol involves several steps, including the formation of the chiral centers. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. The process typically involves:

Formation of the chiral intermediate: This step often uses chiral sulfoxides or sulfinimines as starting materials.

Cyclization and functional group transformations: These steps involve various reagents and conditions, such as Grignard reagents, hydrogenation, and oxidation reactions.

Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques like chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized versions of the laboratory synthesis methods. The process involves:

Large-scale asymmetric synthesis: Using chiral catalysts that are efficient and cost-effective.

Continuous flow reactions: To improve yield and reduce reaction times.

Purification and crystallization: Ensuring high purity and consistent quality of the final product.

化学反応の分析

Chromanyl Haloketones Formation

The synthesis begins with 6-fluoro-chroman-2-carboxylic acid derivatives undergoing nucleophilic substitution:

-

Reaction : Carboxylate ester (Ila) reacts with sodium chloroacetate in MTBE at 0°C to form chromanyl haloketones (Ilia/Illb) .

-

Conditions : 0°C, nitrogen atmosphere, equimolar Grignard reagent (tBuMgCl) .

-

Yield : Not explicitly quantified but described as "efficient" .

Sharpless Asymmetric Epoxidation

Used to obtain enantiomerically pure epoxides:

-

Catalyst : Titanium(IV) isopropoxide with chiral tartrate ligands .

-

Key Intermediate : (R,R)-epoxide (III) for coupling with amino alcohols .

Resolution of Diastereomers

-

Method : Recrystallization of 2-amino-1-(6-fluoro-2-chromanyl)ethanol non-enantiomer mixture separates diastereomers A and B .

-

Outcome : Diastereomer A reacts with epoxide III to form nebivolol .

Epoxide-Amine Coupling

Critical for constructing the β-amino alcohol backbone:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Epoxide (RR/SS) | Benzylamine, tertiary alcohol | N-benzylamino alcohol (VI) | 65–75% | |

| Epoxide (RS/SR) | Same as above | Byproduct (discarded) | – |

Final Coupling Step

-

Reaction : N-benzylamino alcohol (VI) reacts with epoxide (SS/RR) under basic conditions .

-

Conditions : 20–25°C, pH 8.5–10.0, aqueous/organic biphasic system .

Deprotection via Hydrogenolysis

Hydrochloride Salt Formation

Comparative Analysis of Synthetic Routes

Mechanistic Insights

-

Kinetic Resolution : Benzylamine selectively opens RS/SR epoxides, leaving RR/SS epoxides intact .

-

Steric Effects : Bulky tert-butyl groups in intermediates enhance stereochemical fidelity during coupling .

-

Byproducts : Undesired isomers (e.g., RSSR) form via incomplete enantiomeric hydrolysis but are removed via crystallization .

This synthesis leverages stereoselective catalysis and strategic functional group transformations to achieve the complex architecture of nebivolol, underscoring the importance of chiral intermediates and resolution techniques .

科学的研究の応用

Pharmacological Properties

Nebivolol exhibits both beta-blocking and vasodilating effects, primarily attributed to its ability to enhance nitric oxide release. This dual action makes it effective in managing blood pressure and improving cardiac function, particularly in patients with heart failure.

Clinical Applications

-

Hypertension Management

- Nebivolol is widely used for treating hypertension due to its efficacy in lowering blood pressure without adversely affecting metabolic profiles. Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure among treated patients.

-

Heart Failure Treatment

- Nebivolol has been shown to reduce mortality and hospital admissions in elderly patients with heart failure. The SENIORS study highlighted its effectiveness in improving clinical outcomes compared to placebo, especially in patients aged 70 and older.

-

Endothelial Function Improvement

- Research indicates that nebivolol improves endothelial function by enhancing endothelial nitric oxide synthase activity, which may contribute to its cardiovascular protective effects.

Table 1: Efficacy of Nebivolol in Hypertension

| Study | Sample Size | Treatment Duration | Systolic BP Reduction | Diastolic BP Reduction | Control Group |

|---|---|---|---|---|---|

| 140 | 8 weeks | 11.1 mmHg | 8.0 mmHg | Placebo | |

| 909 | 84 days | 8.0-11.2 mmHg | 4.4-9.5 mmHg | Placebo |

Table 2: Outcomes of Nebivolol in Heart Failure

| Parameter | Nebivolol Group (n=1067) | Placebo Group (n=1061) | Hazard Ratio (HR) |

|---|---|---|---|

| Composite Outcome | 31.1% | 35.3% | 0.86 (P=0.039) |

| All-Cause Mortality | 15.8% | 18.1% | 0.88 (P=0.21) |

Case Studies

- Elderly Patients with Heart Failure

- Hypertensive African Patients

- Endothelial Function Improvement

作用機序

(S,R,R,S)-Nebivolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:

Reduction in heart rate: By inhibiting the sympathetic nervous system’s stimulation of the heart.

Decreased myocardial contractility: Reducing the force of heart contractions.

Vasodilation: Through the release of nitric oxide, leading to the relaxation of blood vessels.

The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system and nitric oxide signaling.

類似化合物との比較

Similar Compounds

Atenolol: Another selective beta-1 adrenergic receptor antagonist used for similar indications.

Metoprolol: A widely used beta-blocker with similar therapeutic effects.

Bisoprolol: Known for its high selectivity for beta-1 receptors.

Uniqueness

(S,R,R,S)-Nebivolol is unique due to its:

High selectivity for beta-1 receptors: Minimizing side effects related to beta-2 receptor blockade.

Nitric oxide-mediated vasodilation: Providing additional benefits in reducing blood pressure.

Chiral complexity: Offering insights into the role of stereochemistry in drug action and metabolism.

生物活性

(S,R,R,S)-Nebivolol is a third-generation beta-blocker known for its unique pharmacological properties, including selective beta-1 adrenergic receptor blockade and vasodilatory effects mediated through the nitric oxide (NO) pathway. This article explores the biological activity of nebivolol, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile.

Nebivolol distinguishes itself from other beta-blockers by its dual action:

- Beta-1 Selectivity : At therapeutic doses (≤10 mg), nebivolol exhibits approximately 320-fold greater affinity for beta-1 receptors compared to beta-2 receptors, leading to reduced heart rate and myocardial contractility .

- Vasodilation : Nebivolol enhances endothelial function by stimulating the release of NO via β3 adrenergic receptor agonism, which results in vasodilation and decreased peripheral vascular resistance . This mechanism is crucial for its antihypertensive effects.

Efficacy in Clinical Studies

Several studies have evaluated the effectiveness of nebivolol in different patient populations:

Hypertension Management

- Blood Pressure Reduction : In a multicenter study involving hypertensive patients, nebivolol significantly reduced systolic blood pressure (SBP) by 11.1 mmHg and diastolic blood pressure (DBP) by 8.0 mmHg after 8 weeks of treatment with doses of 5 or 10 mg daily .

- Long-term Efficacy : A meta-analysis indicated that nebivolol was more effective than other second-generation beta-blockers in reducing blood pressure and improving patient outcomes .

Heart Failure

- Elderly Patients : The SENIORS study demonstrated that nebivolol reduced the composite risk of all-cause mortality or cardiovascular hospital admission in elderly patients with heart failure . The hazard ratio was 0.86, indicating a significant benefit compared to placebo.

- Improvement in Cardiac Function : Clinical trials have shown that nebivolol improves left ventricular function in patients with heart failure, as evidenced by improved ejection fractions and reduced hospitalization rates due to heart failure exacerbations .

Safety Profile

Nebivolol is generally well-tolerated, with a lower incidence of adverse effects compared to traditional beta-blockers:

- Adverse Events : In various studies, the occurrence of serious adverse events was minimal, with most patients reporting a favorable tolerance to treatment .

- Metabolic Effects : Nebivolol has been associated with neutral or beneficial effects on metabolic parameters such as glucose and lipid metabolism, likely due to its antioxidant properties and NO-mediated vasodilation .

Summary of Clinical Findings

特性

IUPAC Name |

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-UBBRYJJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。